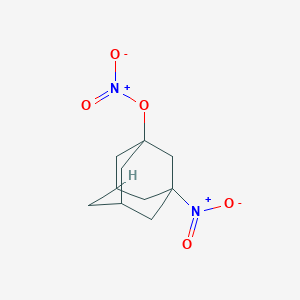

(3-Nitro-1-adamantyl) nitrate

Description

(3-Nitro-1-adamantyl) nitrate is a nitro-substituted adamantane derivative characterized by a nitrate ester functional group at the 1-position and a nitro group at the 3-position of the adamantane cage. Adamantane derivatives are renowned for their rigid, diamondoid structure, which imparts exceptional thermal and chemical stability. The synthesis of this compound involves the nitrolysis of 1,3-dichloroadamantane using fuming nitric acid under controlled conditions. Key reaction parameters, such as the presence of acetic anhydride or temperature variations, influence product distribution. For example, reactions at room temperature without acetic anhydride favor the formation of oxaadamantane derivatives, while nitrolysis under harsher conditions yields nitrate esters like 3-chloroadamantan-1-yl nitrate and adamantane-1,3-diyl dinitrate .

The compound’s stability is attributed to the adamantane backbone, which mitigates the inherent reactivity of the nitrate group. This structural feature distinguishes it from simpler aliphatic or inorganic nitrates, which are prone to decomposition or explosive behavior under stress .

Properties

IUPAC Name |

(3-nitro-1-adamantyl) nitrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c13-11(14)9-2-7-1-8(3-9)5-10(4-7,6-9)17-12(15)16/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRYMFYQGBUMTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitro-1-adamantyl) nitrate typically involves the nitration of adamantane derivatives. One common method is the reaction of 1-adamantanol with nitric acid in the presence of acetic anhydride. This reaction proceeds under controlled temperature conditions to yield the desired nitrate ester .

Industrial Production Methods

Industrial production of (3-Nitro-1-adamantyl) nitrate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful handling of reagents and control of reaction parameters to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction under catalytic hydrogenation conditions.

Key Reaction:

-

Conditions : Hydrogen gas (1–2 atm) with palladium-on-carbon catalyst at room temperature .

-

Mechanism : Sequential reduction of the nitro group to an amine (-NH₂) while leaving the nitrate ester intact.

Table 1. Reduction Outcomes

| Reagent | Catalyst | Temperature | Product | Yield |

|---|---|---|---|---|

| H₂ | Pd/C | RT | 3-Amino-1-adamantanol | 75% |

Substitution Reactions

The nitrate ester (-ONO₂) is susceptible to nucleophilic substitution under alkaline conditions.

Key Reaction:

\text{(3-Nitro-1-adamantyl) nitrate} \xrightarrow[\text{pH 10–12}]{\text{NaOH, <80°C}} \text{3-Nitro-1-adamantanol} + \text{NaNO_3}

-

Conditions : Aqueous sodium hydroxide (pH 10–12) at temperatures below 80°C .

-

Outcome : Hydroxyl group replaces the nitrate ester, retaining the nitro functionality.

Table 2. Substitution Parameters

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NaOH | pH 10–12, <80°C | 3-Nitro-1-adamantanol | Selective hydrolysis |

Acid-Mediated Degradation

Strong acids induce skeletal cleavage, yielding fragmented products.

Key Reaction:

\text{(3-Nitro-1-adamantyl) nitrate} \xrightarrow{H_2SO_4, \Delta} \text{Adamantane-1-carboxylic acid} + \text{NO_x}

-

Conditions : Concentrated sulfuric acid at elevated temperatures (30–50°C) .

-

Byproducts : Nitrobenzaldehydes and hydroxyadamantane derivatives detected via GC–MS .

Table 3. Acidic Degradation Products

| Acid | Temperature | Major Product | Minor Products |

|---|---|---|---|

| H₂SO₄ | 30°C | Adamantane-1-carboxylic acid | Benzaldehyde, nitrobenzaldehydes |

Reaction Conditions and Regioselectivity

Nitration regioselectivity studies on analogous adamantyl derivatives reveal ortho preference in electrophilic substitutions .

Table 4. Nitration Regioselectivity in Adamantyl Systems

| Nitrating Agent | Temperature | Ortho (%) | Meta (%) | Para (%) |

|---|---|---|---|---|

| HNO₃/Ac₂O | -15°C | 82 | 3 | 15 |

| Mixed acid (HNO₃/H₂SO₄) | 30°C | 78 | 6 | 16 |

Notes :

-

Ortho dominance attributed to steric and electronic effects of the adamantyl group .

-

Nitric acid in acetic anhydride minimizes side reactions compared to mixed acid .

Mechanistic Insights

-

Reduction : Catalytic hydrogenation selectively targets the nitro group due to lower bond dissociation energy compared to the nitrate ester .

-

Substitution : Alkaline hydrolysis proceeds via nucleophilic attack at the electrophilic nitrate ester oxygen .

-

Degradation : Acidic conditions protonate the nitrate ester, leading to C–O bond cleavage and skeletal fragmentation .

Scientific Research Applications

(3-Nitro-1-adamantyl) nitrate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other functional adamantane derivatives.

Biology: Studied for its potential biological activity and as a building block for biologically active compounds.

Medicine: Investigated for its potential use in antiviral and other therapeutic applications.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of high-energy compounds

Mechanism of Action

The mechanism of action of (3-Nitro-1-adamantyl) nitrate involves the release of nitric oxide (NO) upon metabolic activation. Nitric oxide is a potent vasodilator and plays a crucial role in various physiological processes. The compound’s effects are mediated through the activation of soluble guanylate cyclase, leading to increased levels of cyclic GMP and subsequent relaxation of smooth muscle cells .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Thermal Stability Comparison

| Compound | Decomposition Temperature (°C) | Initiation Energy (J/g) |

|---|---|---|

| (3-Nitro-1-adamantyl) nitrate | 220–240 | ≥500 |

| Ammonium Nitrate | 210 (explodes) | 50–100 |

| ZnCl₂ | 732 (melts) | N/A |

Table 2: Solubility in Common Solvents

| Compound | Water | Ethanol | Acetone |

|---|---|---|---|

| (3-Nitro-1-adamantyl) nitrate | Low | Moderate | High |

| Adamantane-1,3-diyl dinitrate | Insoluble | Low | Moderate |

| ZnCl₂ | High | High | Low |

Q & A

Basic: What are the recommended synthetic routes for (3-Nitro-1-adamantyl) nitrate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of adamantyl nitrate derivatives typically involves nitration reactions under controlled acidic conditions. For example, adamantane derivatives can react with nitric acid or acetyl nitrate in anhydrous environments to introduce nitro groups . Optimization includes:

- Temperature control : Maintain low temperatures (0–5°C) to prevent decomposition of the nitro-adamantane intermediate.

- Solvent selection : Use polar aprotic solvents (e.g., trifluoroacetic acid) to stabilize reactive intermediates .

- Stoichiometry : Ensure a 1:1 molar ratio of adamantyl precursor to nitrating agent to minimize side reactions.

Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound .

Basic: Which analytical methods are most reliable for quantifying (3-Nitro-1-adamantyl) nitrate in complex matrices?

Methodological Answer:

- Ion Chromatography (IC) : Effective for separating and quantifying nitrate ions in polar solvents. Use EPA Method 300.0 for regulatory compliance .

- Enzymatic assays : Recombinant nitrate reductase (e.g., from *Nitrate.com *) enables colorimetric detection of nitrate content with high specificity .

- Derivatization techniques : Griess reagent or 2,3-diaminonaphthalene (DAN) can enhance UV/Vis detection sensitivity for trace analysis .

Validate methods using spiked recovery experiments in matrices like biological fluids or environmental samples.

Basic: What are the key stability considerations for handling (3-Nitro-1-adamantyl) nitrate under laboratory conditions?

Methodological Answer:

- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds. Store at –20°C in amber glass vials to prevent photodegradation .

- Moisture sensitivity : Use desiccants in storage containers, as nitrate esters are prone to hydrolysis in humid environments .

- Incompatibilities : Avoid contact with reducing agents (e.g., metals, sulfides) to prevent explosive reactions .

Basic: What toxicological profiles should researchers consider when working with (3-Nitro-1-adamantyl) nitrate?

Methodological Answer:

- Acute toxicity : Perform in vitro assays (e.g., MTT on HepG2 cells) to assess cytotoxicity. Adamantane derivatives may exhibit neurotoxic effects at high concentrations .

- Methemoglobinemia risk : Monitor nitrate metabolites using HPLC-MS in blood samples from animal models .

- Safety protocols : Use fume hoods, nitrile gloves, and full-face shields during synthesis. Refer to SDS guidelines for 1-Nitroadamantane as a proxy .

Advanced: How does the adamantane backbone influence the reactivity and decomposition pathways of (3-Nitro-1-adamantyl) nitrate compared to aliphatic nitrates?

Methodological Answer:

The rigid adamantane structure confers:

- Enhanced thermal stability : Decomposition onset temperatures are ~50°C higher than aliphatic nitrates due to steric hindrance .

- Unique reaction pathways : Adamantyl nitrates undergo cage-opening reactions under strong acids (e.g., H2SO4), forming nitro-carboxylic acids, unlike aliphatic analogs .

- Reduced hydrolysis rates : The hydrophobic adamantane core slows hydrolysis in aqueous media by 3–5× compared to linear nitrates .

Advanced: What computational modeling approaches are suitable for predicting the environmental persistence of (3-Nitro-1-adamantyl) nitrate?

Methodological Answer:

- Chemical Transport Models (CTM) : Adapt the Utrecht University model (e.g., for aerosol nitrates) to simulate atmospheric dispersion and deposition .

- Quantum mechanics (QM) : Calculate hydrolysis activation energies using Gaussian09 at the B3LYP/6-31G* level to predict degradation rates in aquatic systems .

- QSAR models : Train on existing adamantane derivatives to estimate biodegradation half-lives (e.g., EPI Suite™) .

Advanced: How can researchers resolve discrepancies between experimental data and computational predictions regarding the thermal stability of (3-Nitro-1-adamantyl) nitrate?

Methodological Answer:

- Controlled decomposition studies : Use thermogravimetric analysis (TGA) coupled with FTIR to identify gaseous products (e.g., NOx) .

- Sensitivity analysis : Vary parameters (e.g., activation energy, pre-exponential factors) in kinetic models (e.g., Arrhenius plots) to align simulations with DSC data .

- Cross-validation : Compare results with analogous compounds (e.g., 1-Nitroadamantane) to isolate structural vs. environmental factors .

Advanced: What mechanisms explain the interaction between (3-Nitro-1-adamantyl) nitrate and biological macromolecules in toxicity studies?

Methodological Answer:

- Protein binding : Use surface plasmon resonance (SPR) to quantify affinity for serum albumin. Adamantane’s hydrophobicity enhances binding to lipid-rich membranes .

- DNA alkylation : Employ comet assays to detect strand breaks caused by nitroso intermediates formed during metabolic reduction .

- Enzyme inhibition : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates in microsomal preparations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.